4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-chlorophenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 6-(Chloromethyl)-2-(2-chlorophenoxy)methyl-4-pyrimidinol
Uniqueness
4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both chloro and phenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
100763-75-5 |
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Molecular Formula |
C10H7Cl2N3O |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4-chloro-6-(4-chlorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H2,13,14,15) |
InChI Key |
JDTQJRVXTNCSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC(=N2)N)Cl)Cl |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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